molecular formula C23H23N3O4 B11682309 morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone CAS No. 354815-84-2

morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone

Katalognummer: B11682309
CAS-Nummer: 354815-84-2
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: BOXDQYQHYPJUCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a cyclopentaquinoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone typically involves multiple steps, including condensation, rearrangement, and nucleophilic substitution reactions. One reported method involves the use of cyclopentanone oxime and 1-fluoro-4-nitrobenzene as starting materials. The reaction proceeds through a series of steps including rearrangement, condensation, and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding amines, substituted morpholine derivatives, and oxidized nitrophenyl compounds.

Wissenschaftliche Forschungsanwendungen

Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Morpholin-4-yl[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone is unique due to its complex structure, which combines a morpholine ring, a nitrophenyl group, and a cyclopentaquinoline framework. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Eigenschaften

CAS-Nummer

354815-84-2

Molekularformel

C23H23N3O4

Molekulargewicht

405.4 g/mol

IUPAC-Name

morpholin-4-yl-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]methanone

InChI

InChI=1S/C23H23N3O4/c27-23(25-11-13-30-14-12-25)20-6-2-5-19-17-3-1-4-18(17)21(24-22(19)20)15-7-9-16(10-8-15)26(28)29/h1-3,5-10,17-18,21,24H,4,11-14H2

InChI-Schlüssel

BOXDQYQHYPJUCU-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)C2=CC=CC3=C2NC(C4C3C=CC4)C5=CC=C(C=C5)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.